molecular formula C24H23N3O3 B11561449 N-({N'-[(E)-(4-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

N-({N'-[(E)-(4-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

Cat. No.: B11561449
M. Wt: 401.5 g/mol
InChI Key: XPSDLRANZPFAFI-WGOQTCKBSA-N
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Description

N-({N’-[(E)-(4-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound that features a hydrazinecarbonyl group linked to a methoxyphenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(4-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the condensation of 4-methoxybenzaldehyde with hydrazinecarboxamide, followed by the reaction with 2,2-diphenylacetyl chloride. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(4-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinecarbonyl group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an amine derivative.

Scientific Research Applications

N-({N’-[(E)-(4-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-({N’-[(E)-(4-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-Methyl-N-(4-{N’-[(E)-(3,4,5-Trimethoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide

Uniqueness

N-({N’-[(E)-(4-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to its specific structural features, such as the combination of a methoxyphenylmethylidene moiety with a hydrazinecarbonyl group

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C24H23N3O3/c1-30-21-14-12-18(13-15-21)16-26-27-22(28)17-25-24(29)23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16,23H,17H2,1H3,(H,25,29)(H,27,28)/b26-16+

InChI Key

XPSDLRANZPFAFI-WGOQTCKBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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